Buxbodine D
CAS No.: 390362-53-5
Cat. No.: VC0200977
Molecular Formula: C28H46N2O
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 390362-53-5 |
|---|---|
| Molecular Formula | C28H46N2O |
| IUPAC Name | N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]ethyl]acetamide |
| Standard InChI | InChI=1S/C28H46N2O/c1-18(29-19(2)31)20-11-13-26(6)22-10-9-21-24(3,4)23(30(7)8)12-14-27(21)17-28(22,27)16-15-25(20,26)5/h9-10,18,20-23H,11-17H2,1-8H3,(H,29,31)/t18-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1 |
| SMILES | CC(C1CCC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)NC(=O)C |
| Appearance | Powder |
Introduction
Chemical Identity and Structural Characterization
Buxbodine D belongs to the 9,19-cycloartane subclass of steroidal alkaloids, characterized by a pentacyclic framework with a fused cycloartane core. Its molecular formula, C₂₈H₄₆N₂O, corresponds to a molecular weight of 426.7 g/mol, as confirmed by high-resolution mass spectrometry . The structure features:
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A dimethylamino group at C-6, enhancing solubility in polar organic solvents like chloroform and dimethyl sulfoxide .
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An acetamide substituent at C-3, critical for intermolecular hydrogen bonding .
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A rigid pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadec-9-ene scaffold, which stabilizes the molecule’s three-dimensional conformation .
Table 1: Physicochemical Properties of Buxbodine D
Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the C-16 vanilloyl group (δH 7.60, 7.57; δC 165.8) and C-20 dimethylamino moiety (δH 2.32; δC 42.1) . X-ray crystallography further confirms the stereochemistry at C-3 (β-configuration) and C-16 (α-orientation) .
Natural Sources and Biosynthetic Pathways
Buxbodine D occurs in Buxus microphylla and Buxus bodinieri, evergreen shrubs native to subtropical Asia . Phytochemical studies report yields of 0.002–0.005% dry weight from leaf extracts, necessitating advanced purification techniques like reverse-phase HPLC . Biosynthetically, it originates from cycloartenol, with key modifications:
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Amination: Incorporation of dimethylamine at C-6 via transamination reactions .
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Acetylation: Transfer of an acetyl group to C-3 by acyltransferases .
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Oxidation: Formation of the C-9/C-10 double bond by cytochrome P450 enzymes .
Notably, structural analogs such as buxbodine B (CAS: 390362-51-3) and cyclovirobuxine D (CAS: 860-79-7) co-occur in these species, suggesting shared biosynthetic intermediates .
Cytotoxic Activity and Mechanisms of Action
In vitro assays demonstrate Buxbodine D’s selective cytotoxicity against hormone-responsive breast cancer (MCF-7) cells, with an IC₅₀ of 4.51 μM—superior to cisplatin (15.23 μM) in the same model . Mechanistic studies propose the following pathways:
Mitochondrial Apoptosis Induction
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Caspase-3 Activation: Buxbodine D upregulates caspase-3 activity by 3.2-fold compared to untreated cells, triggering apoptosis .
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Bax/Bcl-2 Imbalance: Increases Bax/Bcl-2 protein ratio (1.8:1) within 24 hours, promoting mitochondrial outer membrane permeabilization .
Cell Cycle Arrest
Flow cytometry reveals G2/M phase arrest (62% of cells vs. 18% in controls) via inhibition of CDK1/cyclin B1 complex phosphorylation .
Table 2: Cytotoxicity Profile of Buxbodine D
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 4.51 | |
| HL-60 (Leukemia) | 13.88 | |
| SW480 (Colon Cancer) | 13.71 |
Synthetic and Analytical Challenges
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Selective Acetylation: Using acetic anhydride/pyridine at 0°C .
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Amination: Mitsunobu reaction with dimethylamine under Pd/C catalysis .
Analytical quantification relies on UPLC-MS/MS with a C18 column (2.6 μm, 100 Å), achieving a detection limit of 0.1 ng/mL .
Future Directions and Clinical Relevance
Buxbodine D’s selectivity for MCF-7 cells warrants investigation into:
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Combination Therapies: Synergy with tamoxifen or CDK4/6 inhibitors.
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Prodrug Development: Ester derivatives to enhance oral bioavailability.
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Target Identification: CRISPR screening to map molecular targets.
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